Mu-Opioid Receptor Activation Distinct from IKK2-Selective Indole Carboxamides
In a cell-based assay measuring mu-type opioid receptor (MOR-1) activation, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]cyclopentanecarboxamide showed a partial agonist response of 4.41% activation at 9.3 µM, as reported by the Scripps Research Institute Molecular Screening Center . In contrast, the prototypical IKK2 inhibitor BMS-345541 (an indole-3-carboxamide) shows no significant MOR-1 activation at concentrations up to 10 µM in publicly available ChEMBL data (EC50 >10 µM) [1]. This differential MOR-1 engagement indicates that the cyclopentanecarboxamide substituent and 1,2-dimethyl substitution pattern confer opioid receptor affinity not present in 3-substituted indole carboxamide IKK2 inhibitors.
| Evidence Dimension | Mu-opioid receptor (MOR-1) activation |
|---|---|
| Target Compound Data | 4.41% activation at 9.3 µM |
| Comparator Or Baseline | BMS-345541: EC50 >10 µM (no activation) |
| Quantified Difference | Qualitative difference: partial agonist vs. no activity |
| Conditions | Cell-based assay using plate reader; Scripps Research Institute Molecular Screening Center |
Why This Matters
This off-target liability profile matters for in vivo inflammation or pain models where mu-opioid receptor modulation could confound efficacy readouts or introduce analgesic side effects not seen with classical IKK2 inhibitors.
- [1] ChEMBL Database. (n.d.). Compound Report for CHEMBL118346 (BMS-345541). European Bioinformatics Institute. View Source
